molecular formula C13H11BrClNO2S B3677678 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide

4-bromo-N-(4-chlorobenzyl)benzenesulfonamide

Cat. No. B3677678
M. Wt: 360.65 g/mol
InChI Key: VSPMUCWCTWKOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-chlorobenzyl)benzenesulfonamide is a chemical compound used in scientific research. It is commonly referred to as BCB or 4-Br-CBZ. This compound is a sulfonamide derivative and is used for its biological properties. The purpose of

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate and an increase in the production of carbon dioxide, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide are related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. It can also lead to a decrease in the production of cerebrospinal fluid, which is beneficial in the treatment of epilepsy. Additionally, inhibition of carbonic anhydrase has been shown to have antitumor effects, making 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide a potential anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide in lab experiments include its ability to selectively inhibit carbonic anhydrase and its potential therapeutic applications. However, its limitations include its toxicity and the need for careful handling and disposal.

Future Directions

For research on 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide include investigating its potential as an anticancer agent, optimizing its therapeutic effects, and developing new derivatives with improved properties. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other biological processes.

Scientific Research Applications

4-bromo-N-(4-chlorobenzyl)benzenesulfonamide is used in scientific research as a tool to investigate the biological properties of sulfonamide derivatives. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition has potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-bromo-N-[(4-chlorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPMUCWCTWKOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-chlorobenzyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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